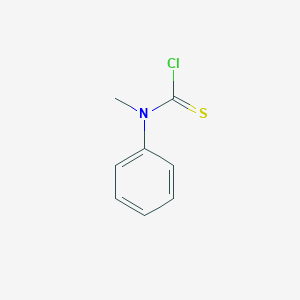

N-Methyl-N-phenylthiocarbamoyl chloride

Descripción general

Descripción

Gemopatrilat es un fármaco experimental que nunca se comercializó. Actúa como un inhibidor de la vasopeptidasa, inhibiendo tanto la enzima convertidora de angiotensina como la endopeptidasa neutra (neprilisina) . Este mecanismo de inhibición dual lo convierte en un compuesto único en el campo de la investigación cardiovascular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción suelen implicar el uso de cromatografía líquida de alta resolución y espectrometría de masas en tándem para la purificación y el análisis .

Métodos de producción industrial: Los métodos de producción industrial para el gemopatrilat no se han documentado ampliamente debido a su estado como fármaco experimental. La síntesis probablemente implicaría reactores químicos a gran escala y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El gemopatrilat se somete a varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son cruciales para su procesamiento metabólico en el cuerpo.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican gemopatrilat incluyen ditiotreitol para la reducción y varios agentes oxidantes para la oxidación . Las condiciones a menudo implican temperaturas y niveles de pH controlados para garantizar los resultados deseados de la reacción.

Principales productos formados: Los principales productos formados a partir de las reacciones del gemopatrilat incluyen metabolitos que se excretan a través de la orina y las heces . Estos metabolitos se forman a través de procesos como la S-metilación y la hidrólisis de la amida .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Gemopatrilat ejerce sus efectos inhibiendo tanto la enzima convertidora de angiotensina como la endopeptidasa neutra . Esta doble inhibición conduce a niveles elevados de péptidos natriuréticos, promoviendo la natriuresis, la diuresis, la vasodilatación y las reducciones en la precarga y la remodelación ventricular . Los objetivos moleculares involucrados incluyen la enzima convertidora de angiotensina y la endopeptidasa neutra, ambas metaloproteasas de zinc .

Comparación Con Compuestos Similares

Compuestos similares:

- Omapatrilat

- Cilazapril

- Sacubitril

Singularidad: Gemopatrilat es único debido a su mecanismo de inhibición dual, que se dirige tanto a la enzima convertidora de angiotensina como a la endopeptidasa neutra . Esto lo diferencia de otros compuestos como el omapatrilat, que también inhibe ambas enzimas, pero no se comercializó debido a problemas de seguridad .

Actividad Biológica

N-Methyl-N-phenylthiocarbamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of N-methyl-N-phenylamine with thiophosgene. This reaction typically occurs under anhydrous conditions to prevent hydrolysis, yielding the desired thiocarbamoyl chloride derivative. The general reaction can be summarized as follows:

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with thiocarbamoyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that derivatives of thiocarbamoyl compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 | 50 |

| Escherichia coli | 25 | 75 |

| Bacillus subtilis | 28 | 100 |

| Candida albicans | 22 | 50 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth at relatively low concentrations, suggesting their potential as therapeutic agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promising anticancer properties. Research involving copper and nickel complexes of related thiocarbamoyl compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and K562 (leukemia) cells. The most notable complexes exhibited IC50 values in the micromolar range, indicating potent activity.

Case Study: Cytotoxicity of Thiocarbamoyl Complexes

A study evaluated the cytotoxic effects of copper(II) complexes derived from N-phenylthiocarbamoyl ligands on cancer cell lines:

- HCT116 Cell Line : IC50 = 12 µM

- K562 Cell Line : IC50 = 15 µM

These findings suggest that modifications to the thiocarbamoyl structure can enhance anticancer activity, providing a pathway for further drug development.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially leading to enzyme inhibition or disruption of cellular processes. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.

Propiedades

IUPAC Name |

N-methyl-N-phenylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGLMSXVIDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374990 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-45-1 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19009-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.